(E)-N-Ethoxy-1-pyridin-4-ylmethanimine
Description
(E)-N-Ethoxy-1-pyridin-4-ylmethanimine is an imine derivative characterized by a pyridinyl group at position 1 and an ethoxy substituent on the nitrogen atom. Its (E)-stereochemistry arises from the spatial arrangement of substituents around the C=N bond, which significantly influences its reactivity, stability, and intermolecular interactions. The ethoxy group may enhance solubility in polar solvents compared to bulkier substituents, as seen in analogous compounds .
Properties
CAS No. |
126527-32-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
(E)-N-ethoxy-1-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-3-5-9-6-4-8/h3-7H,2H2,1H3/b10-7+ |
InChI Key |
XXYCNHJBPIDFMZ-JXMROGBWSA-N |
SMILES |
CCON=CC1=CC=NC=C1 |
Isomeric SMILES |
CCO/N=C/C1=CC=NC=C1 |
Canonical SMILES |
CCON=CC1=CC=NC=C1 |
Synonyms |
4-Pyridinecarboxaldehyde,O-ethyloxime,[C(E)]-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine (CAS: 391609-31-7) serves as a relevant structural analogue . Below is a comparative analysis:
| Property | (E)-N-Ethoxy-1-pyridin-4-ylmethanimine | N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine |
|---|---|---|
| Molecular Formula | C₉H₁₁N₂O (inferred) | C₁₄H₁₄N₂ |
| Molecular Weight | ~163.20 g/mol (estimated) | 210.27 g/mol |
| Substituents | Ethoxy (-OCH₂CH₃) | 4-Ethylphenyl (-C₆H₄CH₂CH₃) |
| Polarity | Higher (due to ethoxy group) | Lower (aromatic ethyl group) |
| Potential Applications | Ligand in coordination chemistry | Intermediate in organic synthesis |
Key Differences
In contrast, the ethylphenyl group in the analogue is electron-donating, stabilizing the imine through resonance . Solubility: The ethoxy derivative is likely more soluble in polar solvents (e.g., ethanol, DMSO) compared to the hydrophobic ethylphenyl analogue.
Stereochemical Considerations :
- The (E)-configuration in the target compound may reduce steric hindrance compared to (Z)-isomers, favoring planar geometry for π-π stacking or metal coordination. This contrasts with (Z)-N-(4-ethylphenyl)-1-pyridin-4-ylmethanimine, where steric clashes between substituents could limit reactivity .
Synthetic Utility :
- Ethoxy-substituted imines are often used as ligands in transition-metal catalysis (e.g., palladium-mediated cross-couplings), whereas ethylphenyl analogues may serve as intermediates in the synthesis of heterocycles or pharmaceuticals .
Computational and Experimental Tools
While direct studies on this compound are absent in the evidence, software suites like SHELX and WinGX are critical for analyzing imine derivatives. For example:
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